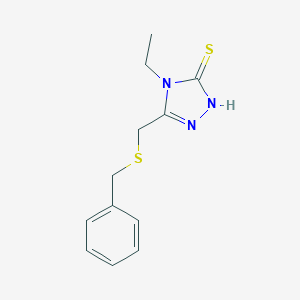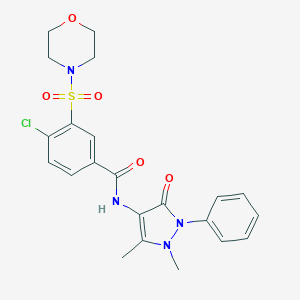
3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting various enzymes and proteins involved in the growth and proliferation of microorganisms and cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various pathogenic microorganisms such as bacteria and fungi. The compound has also been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been studied for its potential use as a corrosion inhibitor due to its ability to form a protective layer on metal surfaces.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione in lab experiments is its diverse biological activities. The compound can be used in various assays to study its antimicrobial, antifungal, antiviral, anticancer, and corrosion inhibition properties. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of 3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione. One of the areas of interest is the development of new derivatives with improved biological activities and reduced toxicity. Another area of interest is the study of the compound's mechanism of action, which could provide insights into its potential use as a therapeutic agent. Additionally, the compound could be studied for its potential use in nanotechnology and materials science due to its ability to form a protective layer on metal surfaces.
Synthesis Methods
The synthesis of 3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione can be achieved by the reaction of benzyl chloride, potassium thiocyanate, and ethyl hydrazinecarboxylate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained in good yield.
Scientific Research Applications
3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit significant biological activities such as antimicrobial, antifungal, antiviral, and anticancer activities. The compound has also been studied for its potential use as a corrosion inhibitor and as a ligand in coordination chemistry.
properties
Molecular Formula |
C12H15N3S2 |
|---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H15N3S2/c1-2-15-11(13-14-12(15)16)9-17-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16) |
InChI Key |
RZEKUZLHJKZOPY-UHFFFAOYSA-N |
SMILES |
CCN1C(=NNC1=S)CSCC2=CC=CC=C2 |
Canonical SMILES |
CCN1C(=NNC1=S)CSCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305188.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305190.png)
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B305191.png)
![2-({4-allyl-5-[(benzylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide](/img/structure/B305192.png)
![1-[({4-allyl-5-[(benzylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B305193.png)
![2-[(4-allyl-5-{[(4-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide](/img/structure/B305194.png)
![1-{[(4-methyl-5-{[(4-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine](/img/structure/B305196.png)
![N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305200.png)
![1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine](/img/structure/B305201.png)
![4-chloro-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B305203.png)
![N-[2-(tert-butylsulfanyl)ethyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B305204.png)

![N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B305210.png)
![N-cyclohexyl-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B305211.png)